

Spectroscopic data of Neopentyl glycol diacetate (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neopentyl glycol diacetate

Cat. No.: B079871

[Get Quote](#)

Spectroscopic Profile of Neopentyl Glycol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Neopentyl glycol diacetate** (CAS No. 13431-57-7), a compound of interest in various chemical and pharmaceutical applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Neopentyl glycol diacetate**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Table 3: FTIR Spectral Data

Wavenumber (cm^{-1})	Interpretation
Data not available in search results	

Table 4: Mass Spectrometry Data

m/z	Significance
43	Top Peak, likely $[\text{CH}_3\text{CO}]^+$ [1]
56	2nd Highest Peak [1]
70	3rd Highest Peak [1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are acquired using a standard NMR spectrometer.

- **Sample Preparation:** A sample of **Neopentyl glycol diacetate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.
- **^1H NMR Acquisition:** The ^1H NMR spectrum is recorded at a specific frequency (e.g., 400 MHz). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired at a corresponding frequency (e.g., 100 MHz) with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration if quantitative analysis is required. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using an FTIR spectrometer.

- **Sample Preparation:** As **Neopentyl glycol diacetate** is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) plates.
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

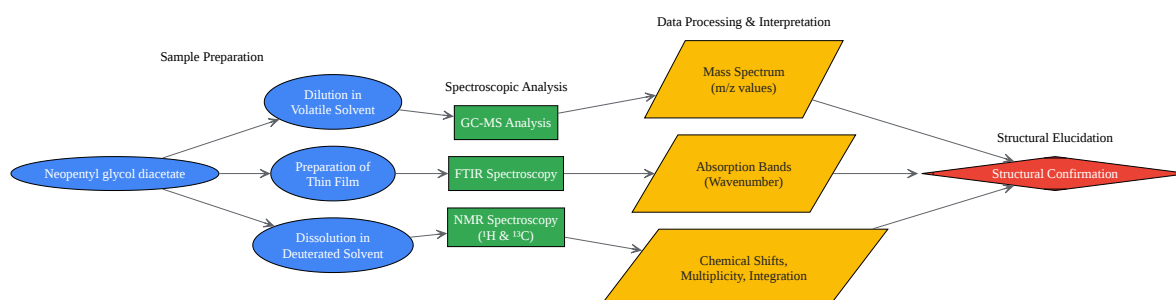
Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- **Sample Introduction:** A dilute solution of **Neopentyl glycol diacetate** in a volatile organic solvent is injected into the gas chromatograph.
- **Gas Chromatography:** The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Neopentyl glycol diacetate**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neopentyl glycol diacetate | 13431-57-7 | Benchchem [benchchem.com]

- To cite this document: BenchChem. [Spectroscopic data of Neopentyl glycol diacetate (NMR, FTIR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079871#spectroscopic-data-of-neopentyl-glycol-diacetate-nmr-ftir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com